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Compound of Interest

Compound Name: KN-62

Cat. No.: B1217683

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of KN-62, a widely
used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Il (CaMKII). The data
presented here is intended to offer an objective overview of its on-target and off-target
activities, supported by experimental data, to aid in the design and interpretation of research
studies.

Executive Summary

KN-62 is a potent, cell-permeable inhibitor of CaMKIl, a key serine/threonine kinase involved in
a multitude of cellular processes. While it is often cited as a selective CaMKII inhibitor,
comprehensive profiling reveals a broader spectrum of activity. Notably, KN-62 exhibits potent
inhibition of the purinergic receptor P2X7, an ATP-gated ion channel, with an IC50 value
significantly lower than that for CaMKII. This guide presents quantitative data on the selectivity
of KN-62 against a panel of kinases, highlighting its primary target and significant off-target
interactions.

KN-62 Kinase Selectivity Profile

The following table summarizes the inhibitory activity of KN-62 against its primary target
CaMKII and a panel of other kinases. The data reveals that while KN-62 is effective against
CaMKIl, it also interacts with other kinases at a tested concentration of 10 uM.
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. % Activity
Target IC50/Ki . Notes
Remaining @ 10pM

Primary Target. KN-62
acts as a competitive
inhibitor with respect

CaMKiIl 900 nM (IC50)[1] 38%][2] to calmodulin by
binding to the
calmodulin-binding
site of CaMKII.[1]

Significant Off-Target.
A potent non-
competitive

Not Assayed in Kinase  antagonist. This

P2X7 Receptor 15 nM (IC50) ) o

Panel interaction is
independent of its
kinase inhibitory

activity.[1]

] Significant inhibition
CAMK1 Not Determined 38%[2]
observed at 10 pM.

) Significant inhibition
DYRK1A Not Determined 38%(2]
observed at 10 pM.

) Significant inhibition
Lck Not Determined 30%[2]
observed at 10 uM.

) Moderate inhibition
PRAK Not Determined 45%][2]
observed at 10 pM.

] Moderate inhibition
PIM1 Not Determined 53%][2]
observed at 10 pM.

) Moderate inhibition
MAPKAP-K2 Not Determined 56%][2]
observed at 10 uM.

) Moderate inhibition
GSK3 beta Not Determined 58%|2]
observed at 10 pM.
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Moderate inhibition

RSK2 Not Determined 60%][2]
observed at 10 pM.
) Moderate inhibition
PIM3 Not Determined 61%][2]
observed at 10 pM.
] Moderate inhibition
S6K1 Not Determined 61%][2]
observed at 10 uM.
) Moderate inhibition
IKK beta Not Determined 63%][2]
observed at 10 pM.
] Low inhibition
SRPK1 Not Determined 70%][2]
observed at 10 pM.
) Low inhibition
NEKG6 Not Determined 74%][2]
observed at 10 uM.
) Low inhibition
MAPKAP-K3 Not Determined 74%(2]
observed at 10 pM.
. Low inhibition
PKB alpha Not Determined 75%][2]
observed at 10 pM.
] Low inhibition
SGK1 Not Determined 75%][2]
observed at 10 pM.
) Low inhibition
DYRK2 Not Determined 76%[2]
observed at 10 pM.
. Low inhibition
MELK Not Determined 76%][2]
observed at 10 uM.
) Low inhibition
PKA Not Determined 76%(2]
observed at 10 pM.
] Low inhibition
CsK Not Determined 79%][2]
observed at 10 pM.
) Low inhibition
JNK3 Not Determined 79%][2]
observed at 10 uM.
) Low inhibition
SmMLCK Not Determined 80%|2]
observed at 10 pM.
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Low inhibition

MSK1 Not Determined 81%][2]
observed at 10 pM.
) Low inhibition
DYRK3 Not Determined 81%l2]
observed at 10 pM.
. Low inhibition
PKB beta Not Determined 83%][2]
observed at 10 uM.
) Low inhibition
p38 beta MAPK Not Determined 84%|2]
observed at 10 pM.
] Low inhibition
CAMKK alpha Not Determined 85%][2]
observed at 10 pM.
) Low inhibition
PHK Not Determined 87%][2]
observed at 10 uM.
) Low inhibition
PKD1 Not Determined 87%l[2]
observed at 10 pM.
. Low inhibition
PRK2 Not Determined 87%][2]
observed at 10 pM.
] Low inhibition
PIM2 Not Determined 87%][2]
observed at 10 pM.
) Low inhibition
ROCK 2 Not Determined 87%l[2]
observed at 10 pM.
. Low inhibition
CAMKK beta Not Determined 88%][2]
observed at 10 uM.
) Low inhibition
JNK2 Not Determined 89%(2]
observed at 10 pM.
] Low inhibition
Aurora B Not Determined 89%][2]
observed at 10 pM.
) Low inhibition
PAK4 Not Determined 89%][2]
observed at 10 uM.
) Minimal inhibition
p38 delta MAPK Not Determined 90%(2]
observed at 10 pM.
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Minimal inhibition

NEK2a Not Determined 90%][2]
observed at 10 pM.
) Minimal inhibition
MARK3 Not Determined 90%(2]
observed at 10 pM.
] Minimal inhibition
NEK7 Not Determined 91%][2]
observed at 10 uM.
) Minimal inhibition
p38 alpha MAPK Not Determined 91%(2]
observed at 10 pM.
] Minimal inhibition
Aurora C Not Determined 919%][2]
observed at 10 pM.
] Minimal inhibition
ERK?2 Not Determined 92%][2]
observed at 10 uM.
) Minimal inhibition
CK1 delta Not Determined 93%(2]
observed at 10 pM.
] Minimal inhibition
MKK1 Not Determined 93%][2]
observed at 10 pM.
] Minimal inhibition
PKC alpha Not Determined 93%][2]
observed at 10 pM.
) Minimal inhibition
Src Not Determined 94%(2]
observed at 10 pM.
] Minimal inhibition
PLK1 Not Determined 95%][2]
observed at 10 uM.
) Minimal inhibition
BRSK2 Not Determined 96%(2]
observed at 10 pM.
No significant
HIPK2 Not Determined 99%]2] inhibition observed at
10 pM.
No significant
PKC zeta Not Determined 99%[2] inhibition observed at

10 uM.
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PDK1

Not Determined

999%[2]

No significant
inhibition observed at
10 pM.

ERKS8

Not Determined

99%]2]

No significant
inhibition observed at
10 uM.

MNK2

Not Determined

101%]2]

No significant
inhibition observed at
10 M.

p38 gamma MAPK

Not Determined

102%][2]

No significant
inhibition observed at
10 pM.

ERK1

Not Determined

102%][2]

No significant
inhibition observed at
10 uM.

MST2

Not Determined

102%]2]

No significant
inhibition observed at
10 M.

MNK1

Not Determined

103%][2]

No significant
inhibition observed at
10 pM.

PAK5

Not Determined

104%][2]

No significant
inhibition observed at
10 uM.

CDK2-Cyclin A

Not Determined

105%]2]

No significant
inhibition observed at
10 pM.

CK2

Not Determined

105%][2]

No significant
inhibition observed at
10 uM.

HIPK3

Not Determined

107%]2]

No significant

inhibition observed at
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10 uM.

No significant
JNK1 Not Determined 110%][2] inhibition observed at
10 pM.

No significant
PAK6 Not Determined 113%][2] inhibition observed at
10 pM.

No significant
AMPK Not Determined 115%][2] inhibition observed at
10 pM.

No significant
RSK1 Not Determined 116%][2] inhibition observed at
10 pM.

No significant
CHK1 Not Determined 120%][2] inhibition observed at
10 M.

No significant
CHK2 Not Determined 123%][2] inhibition observed at
10 pM.

No significant

EF2K Not Determined 130%][2] inhibition observed at
10 pM.
Quialitative data

PKC (Ca2+- ) . Lo

Not Determined Not Inhibited indicating no

dependent) o
inhibition.[3]
Qualitative data

PTK Not Determined Not Inhibited indicating no

inhibition.[3]

Experimental Protocols
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The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical
biology. A standard method for this is the in vitro kinase assay, which measures the enzymatic
activity of a kinase in the presence and absence of an inhibitor. Below is a representative
protocol for a radiometric kinase assay, a common method for assessing kinase activity.

Objective: To determine the inhibitory effect of KN-62 on the activity of a panel of protein
kinases.

Materials:

Purified recombinant kinases

o Specific peptide substrates for each kinase
o KN-62 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

» Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCI, MgClI2, and other
components optimized for the specific kinase)

o [y-32P]ATP or [y-33P]ATP (radiolabeled ATP)
e ATP
e Phosphocellulose paper or membrane
e Wash buffer (e.g., phosphoric acid)
 Scintillation counter and scintillation fluid
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of KN-62 in DMSO.

o Prepare serial dilutions of KN-62 in the kinase reaction buffer.
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o Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the
specific peptide substrate, and the purified kinase enzyme.

» Kinase Reaction:
o In a microcentrifuge tube or a well of a microplate, add the kinase master mix.

o Add the desired concentration of KN-62 or the vehicle control (DMSO) to the reaction
mixture.

o Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature
for the kinase (often 30°C) to allow the inhibitor to bind to the kinase.

o Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [y-32P]ATP.
The final ATP concentration is typically at or near the Km for the specific kinase to ensure
sensitive detection of inhibition.

e Reaction Quenching and Substrate Capture:

o After a defined incubation time (e.g., 10-30 minutes), during which the kinase is in its
linear reaction range, stop the reaction. This can be done by adding a strong acid (e.g.,
phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose
paper/membrane.

o The phosphocellulose paper/membrane selectively binds the phosphorylated peptide
substrate, while the unreacted [y-32P]ATP is washed away.

e Washing:

o Wash the phosphocellulose paper/membrane multiple times with the wash buffer to
remove all unbound radiolabeled ATP.

e Detection and Data Analysis:

o Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation
fluid.
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o Measure the amount of radioactivity incorporated into the peptide substrate using a
scintillation counter. The counts per minute (CPM) are directly proportional to the kinase

activity.

o Calculate the percentage of remaining kinase activity for each KN-62 concentration

compared to the vehicle control.

o For IC50 determination, plot the percentage of remaining activity against the logarithm of
the KN-62 concentration and fit the data to a sigmoidal dose-response curve.

Visualizing the CaMKIl Signaling Pathway

The following diagrams illustrate the CaMKII signaling pathway and the experimental workflow

for assessing kinase inhibitor selectivity.

CaMKII Activation Downstream Effects

Binds to Conformational [
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T
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Calmodulin binding site
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Click to download full resolution via product page

Caption: CaMKII signaling pathway and inhibition by KN-62.
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Caption: Experimental workflow for a radiometric kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

